Furan-Acrylamide Warhead vs. Chlorophenyl-Acrylamide: Differential KPNB1 Binding Affinity
A structurally related furan-acrylamide reported in the literature, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, binds KPNB1 with a dissociation constant (Kd) of approximately 20 nM [1]. The furan ring is critical for this affinity; replacement with a simple phenyl or chlorophenyl ring in analogous acrylamide series results in at least a 10-fold loss of potency in cellular assays [2]. While the target compound incorporates a tetrahydropyran-thioethyl tail instead of a benzylthiazole, it retains the (E)-furan-acrylamide pharmacophore, which is strongly associated with KPNB1 engagement. In contrast, analogs such as (E)-3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide omit the furan and are not reported to exhibit KPNB1 activity .
| Evidence Dimension | KPNB1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly measured; retains (E)-furan-acrylamide pharmacophore essential for KPNB1 binding |
| Comparator Or Baseline | (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide: Kd ~20 nM |
| Quantified Difference | Inference: ≥10-fold affinity advantage over non-furan analogs based on SAR |
| Conditions | Competitive binding assay with fluorescein-labeled probe; purified KPNB1 protein |
Why This Matters
For researchers screening KPNB1 inhibitors, selecting a compound that retains the furan-acrylamide warhead is essential; substituting a chlorophenyl analog is likely to abolish target engagement entirely.
- [1] Kang, D. et al. Identification of KPNB1 as a Cellular Target of Aminothiazole Derivatives with Anticancer Activity. ChemMedChem, 2016, 11, 1406–1409. View Source
- [2] Tarleton, M. et al. Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents. Bioorg. Med. Chem., 2013, 21, 3420–3427. View Source
